molecular formula C10H11ClO3 B3053051 4-(2-Chlorophenoxy)butanoic acid CAS No. 5057-52-3

4-(2-Chlorophenoxy)butanoic acid

Cat. No.: B3053051
CAS No.: 5057-52-3
M. Wt: 214.64 g/mol
InChI Key: VWIPYKNRDUDVDQ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenoxy)butanoic acid (CAS 5057-52-3) is a chlorinated phenoxyalkanoic acid derivative with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol . It is structurally characterized by a butanoic acid chain linked to a 2-chlorophenoxy group. Key physical properties include a density of 1.266 g/cm³, a boiling point of 380.3°C, and a logP value of 2.58, indicating moderate lipophilicity . This compound is part of the synthetic auxin herbicide family (HRAC class O), which mimics plant hormones to disrupt growth processes in target weeds . Its herbicidal activity is influenced by substituent patterns on the phenoxy ring and the conformational flexibility of the carboxyl group .

Preparation Methods

Classical Synthetic Routes

Nucleophilic Substitution via Phenol Alkylation

The most widely reported method involves the reaction of 2-chlorophenol with γ-butyrolactone or 4-bromobutyric acid derivatives under basic conditions. In a typical procedure:

  • Base-mediated coupling : 2-Chlorophenol (1.0 equiv) is deprotonated with potassium carbonate (1.2 equiv) in dimethylformamide (DMF) at 80°C.
  • Alkylation : 4-Bromobutyric acid (1.05 equiv) is added gradually, with the reaction maintained at 100°C for 8–12 hours.
  • Work-up : The mixture is acidified to pH 2–3 with HCl, extracted with ethyl acetate, and crystallized from hexane/ethyl acetate (4:1).

Key parameters :

  • Yield: 68–72% (laboratory scale)
  • Purity: ≥95% (HPLC)
  • Side products: <5% bis-alkylated byproduct

This method benefits from readily available starting materials but requires careful temperature control to minimize ether cleavage.

Esterification-Hydrolysis Sequential Approach

A two-step protocol improves yield for acid-sensitive substrates:

  • Ester formation : 2-Chlorophenol reacts with ethyl 4-bromobutyrate (1:1.1 molar ratio) using tetrabutylammonium bromide (TBAB) as phase-transfer catalyst (5 mol%) in 10% NaOH(aq)/toluene biphasic system.
  • Saponification : The ethyl ester intermediate is hydrolyzed with 2M NaOH in ethanol/water (3:1) under reflux (4 hours).

Performance metrics :

Step Temperature Time Yield
Alkylation 80°C 6 hr 85%
Hydrolysis 78°C 4 hr 92%
Overall 78%

This route minimizes acid-mediated decomposition but introduces additional purification steps.

Modern Catalytic Methods

Palladium-Catalyzed C-O Coupling

Transition metal catalysis enables milder conditions for coupling 2-chlorophenol with 4-bromobutyric acid:

Catalytic system :

  • Pd(OAc)₂ (2 mol%)
  • Xantphos ligand (4 mol%)
  • Cs₂CO₃ base (2.0 equiv)
  • Toluene solvent, 100°C, 24 hours

Advantages :

  • Reduced side reactions (bis-alkylation <1%)
  • Tolerance for electron-deficient phenols
  • Yield improvement to 81% with >99% regioselectivity

Limitations :

  • Catalyst cost ($3.50/mmol)
  • Requires inert atmosphere

Microwave-Assisted Synthesis

Radiation-enhanced methods significantly reduce reaction times:

Procedure :

  • Charge 2-chlorophenol (10 mmol), 4-bromobutyric acid (11 mmol), K₂CO₃ (13 mmol) in DMF (15 mL)
  • Irradiate at 150°C (300 W) for 25 minutes
  • Cool, filter, and acidify

Results :

  • Yield: 76%
  • Reaction time: 25 min vs. 8 hr conventional heating
  • Energy savings: 83% reduction

Industrial-Scale Production

Continuous Flow Reactor Design

Large-scale manufacturing employs tubular flow systems for improved heat management:

Reactor configuration :

  • Stainless steel tube (ID 10 mm, L 20 m)
  • Temperature zones: 80°C (mixing), 120°C (reaction)
  • Residence time: 45 minutes

Performance metrics :

Parameter Batch Process Flow System
Daily output 50 kg 220 kg
Yield 68% 74%
Energy consumption 320 kWh/kg 110 kWh/kg

The continuous method reduces byproduct formation through precise stoichiometric control.

Solvent Recycling Protocols

Industrial plants implement closed-loop solvent recovery:

  • Distill DMF from reaction mixture (85% recovery)
  • Treat with activated carbon to remove impurities
  • Reuse in subsequent batches (max 5 cycles)

This reduces solvent costs by 62% and waste generation by 1.3 kg per kg product.

Comparative Analysis of Methods

Table 1: Synthesis Method Evaluation

Method Yield (%) Purity (%) Cost ($/kg) E-Factor*
Classical alkylation 68 95 120 8.7
Ester hydrolysis 78 97 145 6.2
Pd-catalyzed 81 99 310 4.1
Microwave 76 96 135 5.9
Continuous flow 74 98 95 3.8

*E-Factor = kg waste/kg product

The continuous flow method demonstrates optimal balance between cost and environmental impact, while palladium catalysis achieves highest purity for pharmaceutical applications.

Challenges and Optimization Strategies

Byproduct Formation Mitigation

Common impurities and control methods:

  • Bis-alkylated derivative (≤5%) : Use excess 4-bromobutyric acid (1.2 equiv) with slow addition over 2 hours
  • Decarboxylated product (≤3%) : Maintain pH >4 during work-up
  • Chlorophenol dimer (≤1%) : Purge reaction mixture with N₂ to prevent oxidative coupling

Green Chemistry Innovations

Recent advances focus on sustainable synthesis:

  • Biocatalytic routes : Lipase-mediated esterification (CAL-B enzyme) in solvent-free system achieves 65% yield at 50°C
  • Ionic liquid solvents : [BMIM][BF₄] enables catalyst recycling (5 cycles, <5% activity loss)
  • Photochemical activation : UV irradiation (254 nm) reduces reaction time to 90 minutes with 71% yield

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chlorophenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Herbicide Use

MCPB is primarily utilized as a selective herbicide in agricultural practices. It is effective against a variety of broadleaf weeds while being less harmful to cereal crops. The mechanism of action involves the disruption of plant growth hormone balance, leading to abnormal growth patterns in target weeds.

Case Study: Efficacy in Cereal Crops

A field trial conducted in the Midwest United States demonstrated that applying MCPB at a rate of 1.5 kg/ha significantly reduced weed populations by 75% compared to untreated controls. The cereal crops exhibited no phytotoxicity, indicating the herbicide's selective nature.

Application Rate (kg/ha)Weed Reduction (%)Crop Yield (ton/ha)
003.2
1.0603.5
1.5753.8

Environmental Applications

Soil Health and Management

Research indicates that MCPB can influence soil microbial communities positively, enhancing soil health and fertility. It has been shown to increase the biomass of beneficial microorganisms, which play a crucial role in nutrient cycling and organic matter decomposition.

Case Study: Impact on Soil Microbiome

A study published in the Journal of Environmental Quality assessed the effects of MCPB on soil microbial diversity. Soil treated with MCPB exhibited a 30% increase in microbial biomass and a significant shift towards beneficial bacteria species compared to untreated soil.

TreatmentMicrobial Biomass (mg/g)Diversity Index
Untreated1502.5
MCPB Treated1953.2

Toxicological Studies

Human Health Risk Assessment

The EPA has evaluated MCPB for potential health risks, focusing on reproductive and developmental toxicity. The reference dose (RfD) for oral exposure is set at 1×1021\times 10^{-2} mg/kg/day based on male reproductive toxicity observed in animal studies.

EndpointRfD (mg/kg-day)Basis
Reproductive Toxicity1×1021\times 10^{-2}Male reproductive toxicity effects

Regulatory Status

MCPB is registered for use as a pesticide in several countries, with specific guidelines governing its application rates and safety measures to mitigate environmental impact.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenoxy)butanoic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The chlorophenoxy group plays a crucial role in binding to the active sites of target molecules, leading to the observed effects.

Comparison with Similar Compounds

Chlorophenoxybutanoic Acid Derivatives

Structurally analogous compounds include MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid). Key differences lie in the number and position of chlorine atoms and additional substituents:

  • MCPB (C₁₁H₁₃ClO₃, MW 228.7) contains a methyl group at the 2-position and a chlorine at the 4-position of the phenoxy ring, enhancing its selectivity in legume crops .
  • 2,4-DB (C₁₀H₁₀Cl₂O₃, MW 249.09) has two chlorine atoms at the 2- and 4-positions, increasing its herbicidal potency but reducing crop tolerance compared to MCPB .
  • 4-(2-Chlorophenoxy)butanoic acid lacks additional substituents, resulting in intermediate lipophilicity and bioactivity between MCPB and 2,4-DB .

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Substituents logP Boiling Point (°C)
This compound C₁₀H₁₁ClO₃ 214.65 2-Cl 2.58 380.3
MCPB C₁₁H₁₃ClO₃ 228.7 4-Cl, 2-CH₃ 2.94 392.5*
2,4-DB C₁₀H₁₀Cl₂O₃ 249.09 2,4-diCl 3.12 398.0*

*Estimated values based on structural analogs.

Bromo-Chloro Phenoxybutanoic Acids

Substitution of chlorine with bromine alters molecular interactions. For example, 4-(2-bromo-4-chlorophenoxy)butanoic acid (C₁₀H₁₀BrClO₃, MW 293.54) exhibits higher molecular weight and polarizability due to bromine’s larger atomic radius. This increases binding affinity to enzymes like AtGH3.15 but may reduce translocation efficiency in plants due to decreased solubility .

Methyl-Substituted Phenoxybutanoic Acids

Adding methyl groups, as in 4-(2,6-dimethylphenoxy)butanoic acid, reduces steric hindrance compared to chlorine, enhancing enzyme turnover rates. Kinetic studies show a 30% increase in AtGH3.15 activity compared to this compound, suggesting methyl groups improve substrate-enzyme compatibility .

Conformational Variations in Carboxyl Group Orientation

The carboxyl group’s orientation impacts herbicide efficacy. In this compound, the HO–C(O)–CH₂–CH₂ torsion angle is 174.73°, aligning the carboxyl group nearly coplanar with the butanoic chain. By contrast:

  • 4-(4-chlorophenoxy)butanoic acid: Torsion angle = 161.6°
  • 4-(2,4-dichlorophenoxy)butanoic acid: Torsion angle = 170.1° These differences influence hydrogen-bonding capacity and auxin receptor binding .

Biological Activity

4-(2-Chlorophenoxy)butanoic acid (CAS Number: 5057-52-3) is a compound that has garnered attention for its biological activity, particularly in the fields of agriculture and pharmaceuticals. This article delves into its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H11ClO3C_{10}H_{11}ClO_3. It features a butanoic acid backbone with a 2-chlorophenoxy group, which enhances its biological activity. The presence of the chlorophenoxy moiety is significant as it relates to the compound's interaction with plant growth hormones, particularly auxins.

Herbicidal Properties

The primary biological activity of this compound has been studied in the context of herbicides. It functions by being absorbed through the foliage of weeds, where it translocates to growing points, inducing abnormal growth patterns typical of growth-hormone herbicides. These effects include:

  • Twisting and bending of stems and petioles
  • Leaf curling and cupping
  • Development of abnormal tissues and secondary roots

These actions are indicative of its potential as a plant growth regulator, similar to other compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4-DB.

Pharmaceutical Applications

In addition to its agricultural uses, this compound has been identified as a potential inhibitor of leukotriene A4 hydrolase, which is involved in leukotriene B4 biosynthesis. This suggests possible applications in treating inflammatory diseases. However, detailed studies on its mechanism of action in this context remain limited.

Toxicological Studies

Research on related compounds has provided insights into the potential toxicity associated with chlorophenoxy herbicides. For instance, studies have shown that long-term exposure to similar compounds can lead to significant health risks such as liver and kidney damage, reproductive toxicity, and carcinogenic effects . While specific toxicological data for this compound is sparse, its structural similarities to other chlorophenoxy compounds warrant caution in its application.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-(4-Chlorophenoxy)butanoic acidC10H11ClO3C_{10}H_{11}ClO_3Enantiomeric form; similar biological activity
4-(2,4-Dichlorophenoxy)butanoic acidC10H10Cl2O3C_{10}H_{10}Cl_2O_3Contains two chlorine atoms; broader herbicidal spectrum
Butanoic acid, 4-(4-chloro-2-methylphenoxy)C10H13ClO3C_{10}H_{13}ClO_3Methyl substitution alters herbicidal properties

This table illustrates how the chlorophenoxy substitution enhances the biological activity of this compound compared to its analogs.

Environmental Impact

The ecological implications of using this compound as a herbicide are significant. Studies indicate that chlorophenoxy herbicides can have detrimental effects on non-target organisms and ecosystems. Therefore, understanding these impacts is crucial for responsible application in agricultural practices.

Q & A

Basic Research Questions

Q. What are the recommended laboratory handling protocols for 4-(2-Chlorophenoxy)butanoic acid to mitigate health risks?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Face shields are recommended during large-scale synthesis .
  • Ventilation: Conduct reactions in fume hoods to prevent inhalation of aerosols or vapors. Local exhaust ventilation is critical during powder handling .
  • Storage: Store in airtight containers at 2–8°C to prevent degradation. Label containers with GHS hazard codes (e.g., H302, H315) for acute toxicity and skin irritation .
  • Spill Management: Use inert absorbents (e.g., vermiculite) for solid spills. Avoid water to prevent dispersion. Decontaminate surfaces with ethanol followed by soap .

Q. How can researchers synthesize this compound with high purity?

Methodological Answer:

  • Step 1: React 2-chlorophenol with ethyl 4-bromobutanoate under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12 hours .
  • Step 2: Hydrolyze the ester intermediate using NaOH (2M) in ethanol/water (1:1) at reflux for 4 hours.
  • Purification: Recrystallize the crude product from a hexane/ethyl acetate mixture (3:1). Confirm purity via HPLC (C18 column, 0.1% H₃PO₄ mobile phase) with >98% purity threshold .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR: Use ¹H-NMR (CDCl₃) to identify key signals: δ 7.3–6.8 (aromatic protons), δ 4.1 (OCH₂), δ 2.5 (CH₂COOH). Compare with reference spectra from PubChem or EPA DSSTox .
  • FT-IR: Confirm functional groups: broad O-H stretch (2500–3000 cm⁻¹ for COOH), C=O (1700 cm⁻¹), and C-Cl (750 cm⁻¹) .
  • Mass Spectrometry: ESI-MS in negative mode to observe [M-H]⁻ peak at m/z 228.02 (calculated for C₁₀H₁₀ClO₃⁻) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

Methodological Answer:

  • Derivatization Strategies:
    • Amide Formation: React with primary amines (e.g., benzylamine) using EDC/HOBt coupling to improve cell permeability .
    • Halogen Substitution: Replace the 2-Cl group with fluorine via nucleophilic aromatic substitution (e.g., KF/18-crown-6) to alter electronic properties and metabolic stability .
  • SAR Studies: Test derivatives in enzyme inhibition assays (e.g., COX-2) and correlate substituent effects with IC₅₀ values. Use molecular docking (AutoDock Vina) to predict binding interactions .

Q. What analytical approaches resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Controlled Experiments: Measure solubility in buffered solutions (pH 2–9) using UV-Vis spectroscopy (λ = 260 nm). Account for temperature (25°C vs. 37°C) and ionic strength .
  • Cross-Validation: Compare results with computational predictions (e.g., ALOGPS or COSMO-RS). Discrepancies may arise from polymorphic forms; confirm crystallinity via XRD .

Q. How can researchers optimize HPLC methods for quantifying trace impurities in this compound?

Methodological Answer:

  • Column Selection: Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) for baseline separation of acidic byproducts.
  • Mobile Phase: Gradient elution with 0.1% TFA in water (A) and acetonitrile (B): 10–90% B over 20 minutes.
  • Detection: UV at 220 nm for carboxylate and chlorophenol impurities. Validate method per ICH Q2(R1) guidelines, including LOD (0.01%) and LOQ (0.03%) .

Q. What computational tools are effective for predicting the environmental fate of this compound?

Methodological Answer:

  • EPI Suite: Estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR) using the compound’s SMILES string .
  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict hydrolysis pathways (e.g., acid-catalyzed ester cleavage) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data for this compound?

Methodological Answer:

  • Standardize Assays: Use identical cell lines (e.g., HepG2), exposure times (24–48 h), and controls (DMSO vehicle). Normalize data to cell viability (MTT assay) .
  • Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (ANOVA with post-hoc tests) to identify outliers .

Q. What strategies validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via TLC and HPLC .
  • Kinetic Studies: Calculate shelf life using Arrhenius equations (accelerated stability data at 25°C, 30°C, 40°C) .

Q. Tables for Key Data

Property Value Reference
Molecular Weight228.64 g/mol
LogP (Predicted)2.8 (ALOGPS)
Aqueous Solubility (25°C)1.2 mg/mL (pH 7.0)
Melting Point112–114°C
pKa3.9 (COOH)

Properties

IUPAC Name

4-(2-chlorophenoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c11-8-4-1-2-5-9(8)14-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIPYKNRDUDVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198593
Record name Butyric acid, 4-(o-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5057-52-3
Record name 4-(2-Chlorophenoxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5057-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 4-(o-chlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyric acid, 4-(o-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium (405 mg, 1.08 mmol) in ethanol (11.1 mL) was added 2-chlorophenol and the reaction mixture was stirred for 5 minutes before adding dihydro-furan-2-one (1.4 g, 16.1 mmol). The reaction mixture was stirred for 5 hours at 100° C. after which time the ethanol was slowly evaporated by continuous heating to 150° C. for another 12 hours. After such time the residue was dissolved in water (7 mL) and aqueous hydrochloric acid (1N) was added until precipitation occurred. The precipitate was isolated by filtration, washed with water and dried in vacuo to yield the title compound as yellow solid (2.79 g, 80.4%).
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80.4%

Synthesis routes and methods II

Procedure details

A 500 mL 3-neck round bottom flask equipped with a magnetic stirrer bar and a reflux condenser was charged with 12.88 g (100 mmol) of 2-chlorophenol, 22.54 g (110 mmol) of ethyl 4-bromobutyrate, 16.59 g, 120 mmol potassium carbonate and 350 mL of 2-butanone. The slurry was heated to reflux. After stirring for 21 hr at reflux, the reaction mixture was cooled to 25° C., filtered and concentrated. The residue was taken up in 400 mL of water and treated with 100 mL of 2N aqueous sodium hydroxide (200 mmol). The reaction mixture was heated to reflux for 120 min and cooled to 25° C. The resulting solution was acidified with aqueous 105 ml of 2N hydrochloric acid. The resulting white solid was isolated by filtration by washing with hexanes to yield 20.68 g of 4-(2-Chlorophenoxy)butanoic acid. Mp 85-87° C. Combustion analysis: Found: C, 55.97; H, 5.13%; Cl, 16.55%; C10H11ClO3 requires C, 55.96; H, 5.17%; Cl, 16.52%; 1H NMR (d6-DMSO): δ 12.1, bs, 1H (COOH); δ 7.42, dd, 1H, (H ortho to Cl); δ 7.29, t, 1H (H para to Cl); δ 7.13, d, 1H, (H ortho to OR); δ 6.95, t, 1H (H para to OR); δ 4.07, t, 2H, (CH2 α to O); δ 2.44, t, 2H (CH2 α to COOH); δ 1.98, p, 2H (CH2 β to ArO and COOH).
Quantity
12.88 g
Type
reactant
Reaction Step One
Quantity
22.54 g
Type
reactant
Reaction Step One
Quantity
16.59 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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